molecular formula C13H8ClNO B6375917 5-(2-Chlorophenyl)-2-cyanophenol, 95% CAS No. 1261982-87-9

5-(2-Chlorophenyl)-2-cyanophenol, 95%

Cat. No. B6375917
CAS RN: 1261982-87-9
M. Wt: 229.66 g/mol
InChI Key: GKAOTLFCSJVASD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-Chlorophenyl)-2-cyanophenol, 95% (5-CP-2-CN) is a synthetic compound that has been used for a variety of scientific research applications. It is a colorless or white crystalline solid that is soluble in water and organic solvents. 5-CP-2-CN is a versatile compound that has been used in a variety of biochemical and physiological studies due to its wide range of properties.

Scientific Research Applications

5-(2-Chlorophenyl)-2-cyanophenol, 95% has been used in a variety of scientific research applications. It has been used in studies of enzyme inhibition, protein-ligand binding, and drug-receptor interactions. In addition, it has been used in studies of cellular signaling pathways and gene expression. It has also been used in studies of the biochemical and physiological effects of drugs, toxins, and other compounds.

Mechanism of Action

The mechanism of action of 5-(2-Chlorophenyl)-2-cyanophenol, 95% is not fully understood. It is believed to act as a competitive inhibitor of enzymes, binding to the active site of the enzyme and preventing the binding of the substrate. It is also believed to interact with drug receptors, either by binding directly or by modulating the activity of the receptor.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2-Chlorophenyl)-2-cyanophenol, 95% are not fully understood. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs and toxins, as well as enzymes involved in the regulation of cellular signaling pathways. It has also been shown to modulate the activity of drug receptors, and to affect gene expression.

Advantages and Limitations for Lab Experiments

The advantages of using 5-(2-Chlorophenyl)-2-cyanophenol, 95% in laboratory experiments include its wide range of properties, its high solubility in water and organic solvents, and its relatively low cost. The main limitation of using 5-(2-Chlorophenyl)-2-cyanophenol, 95% in laboratory experiments is its lack of specificity, as it has been shown to interact with a variety of enzymes and receptors.

Future Directions

As 5-(2-Chlorophenyl)-2-cyanophenol, 95% is a versatile compound with wide-ranging applications, there are many potential future directions for research. These include further studies of its mechanism of action, as well as its potential applications in drug discovery and development. Other potential future directions include studies of its effects on gene expression, and its potential use in the treatment of diseases and disorders.

Synthesis Methods

5-(2-Chlorophenyl)-2-cyanophenol, 95% is synthesized by a reaction between 2-chlorophenol and cyanide in an aqueous medium. The reaction is typically conducted at a temperature of around 100°C and a pH of 8-9. The reaction is usually conducted in a round-bottomed flask with a stirrer, and the reaction is typically complete within 1 hour. The product is then isolated by filtration and recrystallized from ethanol or isopropanol. The yield of the reaction is typically around 95%.

properties

IUPAC Name

4-(2-chlorophenyl)-2-hydroxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClNO/c14-12-4-2-1-3-11(12)9-5-6-10(8-15)13(16)7-9/h1-7,16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKAOTLFCSJVASD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=C(C=C2)C#N)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50684718
Record name 2'-Chloro-3-hydroxy[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50684718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Chlorophenyl)-2-cyanophenol

CAS RN

1261982-87-9
Record name 2'-Chloro-3-hydroxy[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50684718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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